1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone

Description

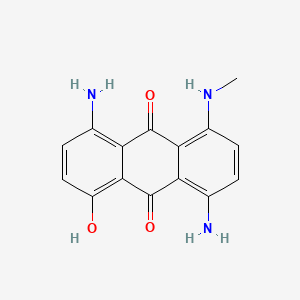

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone (CAS: 94086-86-9) is a synthetic anthraquinone derivative with the molecular formula C₁₅H₁₃N₃O₃ and a molecular weight of 283.28 g/mol . Its IUPAC name is 1,5-diamino-4-hydroxy-8-(methylamino)anthracene-9,10-dione. Key structural features include amino groups at positions 1 and 5, a hydroxyl group at position 4, and a methylamino group at position 8 (Figure 1).

The compound has been analyzed using reverse-phase HPLC methods (e.g., Newcrom R1 column), demonstrating its stability and suitability for pharmaceutical or industrial applications .

Properties

CAS No. |

94086-86-9 |

|---|---|

Molecular Formula |

C15H13N3O3 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

1,5-diamino-4-hydroxy-8-(methylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C15H13N3O3/c1-18-8-4-2-6(16)10-12(8)14(20)11-7(17)3-5-9(19)13(11)15(10)21/h2-5,18-19H,16-17H2,1H3 |

InChI Key |

GILFHASBSONWCJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)O |

Origin of Product |

United States |

Preparation Methods

Electrolytic One-Step Synthesis

A notable method for synthesizing related anthraquinone derivatives, such as 1,5-diamino-4,8-dihydroxyanthraquinone, involves an electrolytic reduction process that can be adapted for 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone synthesis.

- Process Description : The method uses a cathode rotating divided electrolytic cell with concentrated sulfuric acid (7.5–14.2 mol/L) as the electrolyte. The starting material is 1,5-dinitroanthraquinone, which undergoes electrochemical reduction in the presence of phase transfer catalysts such as SnCl2, BiCl3, hexadecyltrimethylammonium bromide, or octadecyltrimethylammonium bromide.

- Conditions : Temperature controlled between 100–160 °C, cathode potential between -0.1 to -0.4 V, and current density from 200 to 2000 A/m².

- Outcome : This method yields the diamino-dihydroxy anthraquinone product in one step with high selectivity, low cost, and minimal environmental impact. The yield reported is approximately 72% with a current efficiency of 78%.

- Relevance : While this patent specifically addresses 1,5-diamino-4,8-dihydroxyanthraquinone, the approach can be modified for the methylamino substitution at position 8 by introducing methylamine or methylamino precursors during or after the electrolytic step.

| Parameter | Value/Range |

|---|---|

| Electrolyte | 7.5–14.2 mol/L sulfuric acid |

| Temperature | 100–160 °C |

| Cathode potential | -0.1 to -0.4 V |

| Current density | 200–2000 A/m² |

| Phase transfer catalyst | SnCl2, BiCl3, or quaternary ammonium salts |

| Yield | ~72% |

| Current efficiency | 78% |

Stepwise Amination via Tosylated Intermediates

Another well-documented synthetic route involves the use of tosylated anthraquinone intermediates to introduce amino groups selectively.

- Starting Material : 1,4-ditosylanthraquinone or its analogs.

- Step 1 : Reaction with primary or secondary amines (including methylamine derivatives) in organic solvents such as methylene chloride, carbon tetrachloride, or chloroform at mild temperatures (below 50 °C) to form monoamino-monotosyl anthraquinone intermediates.

- Step 2 : Further reaction of these intermediates with excess alkyl or aromatic amines in solvents with higher dielectric constants (e.g., pyridine at ~100 °C or DMSO at ~180 °C) to yield diaminoanthraquinones.

- Purification : The products are purified by silica gel chromatography, alumina column chromatography, or preparative thin-layer chromatography (TLC).

- Advantages : This method allows for controlled substitution patterns and isolation of intermediates, facilitating the introduction of the methylamino group at position 8.

- Yields : Reported yields for intermediates and final products range from 70% to 80%.

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,4-ditosylanthraquinone + primary/secondary amine | Methylene chloride, CCl4, or chloroform | ≤50 °C | ~70-80 | Formation of monoamino-monotosyl intermediate |

| 2 | Intermediate + excess alkyl/aromatic amine | Pyridine or DMSO | 100 °C (pyridine) or 180 °C (DMSO) | ~70-80 | Formation of diaminoanthraquinone |

This method is adaptable for introducing the methylamino group at position 8 by using methylamine or methyl-substituted amines in the second step.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Electrolytic One-Step Synthesis | Direct reduction of dinitroanthraquinone in sulfuric acid with phase transfer catalyst | High yield, short process, environmentally friendly | Requires specialized electrochemical setup; may need adaptation for methylamino group |

| Tosylated Intermediate Route | Stepwise substitution via tosylated anthraquinone intermediates | Controlled substitution, high purity, adaptable | Multi-step, requires careful purification |

| Aldol Condensation + Functionalization | Classical synthetic route building anthraquinone core and functional groups | Versatile, well-established chemistry | Multi-step, time-consuming, lower overall yield |

Research Findings and Notes

- The electrolytic method offers a green chemistry approach with high selectivity and yield, suitable for scale-up.

- The tosylated intermediate method provides flexibility in introducing various amino substituents, including methylamino groups, with good control over regioselectivity.

- Aldol condensation and subsequent functionalization remain valuable for designing novel derivatives but are less efficient for large-scale production.

- Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for monitoring purity and isolating impurities during synthesis.

- The compound’s unique combination of functional groups imparts distinct reactivity and biological properties, making precise synthetic control essential.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other derivatives.

Reduction: Reduction reactions can convert the compound into different hydroxy and amino derivatives.

Substitution: The amino and hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted anthraquinones, which can be further utilized in different applications.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone is in analytical chemistry, specifically through HPLC techniques. The compound can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid may be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation purposes .

Pharmaceutical Applications

Anticancer Properties

Research indicates that derivatives of anthraquinones, including this compound, exhibit significant anticancer properties. Studies have shown that compounds related to this anthraquinone can induce apoptosis in cancer cells and inhibit tumor growth. For instance, 1,8-dihydroxyanthraquinone derivatives have demonstrated efficacy against various cancer types in both in vitro and in vivo models. The mechanisms of action often involve the generation of reactive oxygen species and interference with cellular signaling pathways .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in animal models revealed median lethal doses that provide insights into its safety margins for potential therapeutic use .

Material Science

Dyeing and Textile Applications

The compound is also utilized in dyeing processes due to its vibrant color properties. It is particularly effective for dyeing polyester materials. The synthesis of arylated derivatives enhances its applicability in textile industries where high-performance dyes are required .

Case Study 1: HPLC Method Development

A study demonstrated the efficiency of using this compound in HPLC for analyzing complex mixtures. The developed method allowed for rapid separation and quantification of this compound alongside other anthraquinone derivatives, showcasing its utility in quality control within pharmaceutical formulations.

Case Study 2: Anticancer Activity Assessment

In a preclinical trial involving breast cancer cell lines (e.g., MCF-7), derivatives of this compound were tested for their cytotoxic effects. Results indicated a significant reduction in cell viability at specific concentrations, leading to further investigations into their mechanism of action and potential as chemotherapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes, affecting cellular processes and pathways.

Comparison with Similar Compounds

Cytotoxicity and Anticancer Potential

- Aminoanthraquinones with alkylamino groups (e.g., 3a, 5a, 5b) exhibit strong cytotoxicity against MCF-7 and Hep-G2 cells (IC₅₀: 1.1–13.0 µg/mL), attributed to DNA intercalation or ROS generation .

- This compound lacks direct cytotoxicity data but shares structural motifs with ROS-modulating anthraquinones. At low concentrations, anthraquinones typically scavenge ROS via SOD and NF-κB pathways, but high concentrations may induce ROS-mediated apoptosis (e.g., emodin) .

Redox and ROS Modulation

- The target compound’s hydroxyl and amino groups suggest dual antioxidant/pro-oxidant behavior. Similar compounds (e.g., emodin) exhibit concentration-dependent ROS effects: antioxidant at low doses (<25 µg/mL) and pro-oxidant at higher doses .

- Leuco-1,4-diaminoanthraquinone demonstrates reversible redox activity, making it suitable for electrochemical capacitors .

Biological Activity

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone (also known as methylated anthraquinone derivative) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is an anthraquinone derivative characterized by the presence of amino and hydroxy functional groups. The structural formula can be represented as follows:

This unique structure contributes to its ability to interact with biological molecules, particularly DNA and various enzymes.

The biological activity of this compound primarily arises from its ability to intercalate into DNA, thereby disrupting replication processes. This interaction can lead to:

- Inhibition of Topoisomerases : Topoisomerases are crucial for DNA replication; inhibition can result in cell death.

- Generation of Reactive Oxygen Species (ROS) : This leads to oxidative stress, which can damage cellular components and induce apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells:

- Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in MDA-MB-231 breast cancer cells at concentrations ranging from 10–80 µM .

- Mechanistic Insights : The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows efficacy against various bacterial strains, which may be linked to its ability to disrupt cellular membranes and inhibit metabolic pathways in microorganisms .

In Vitro Studies

A comprehensive review analyzed the effects of anthraquinone derivatives on cancer cell lines. Key findings include:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Zhang et al. (2023) | MDA-MB-231 | 10–80 | Significant cytotoxicity |

| Sui et al. (2023) | MCF-7 | 40–80 | Induced apoptosis and cell cycle arrest |

These studies highlight the compound's potential as a chemotherapeutic agent.

Toxicological Assessments

Toxicological evaluations indicate that while the compound exhibits significant biological activity, it also poses potential risks:

- Mutagenicity : Limited data suggest that certain derivatives may exhibit mutagenic properties in vitro, necessitating further investigation into their safety profiles .

- Acute Toxicity : Animal studies report varying levels of acute toxicity, with median lethal doses (LD50) ranging from 3.30 g/kg in rats .

Q & A

Q. What are the key synthetic routes for 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone and its derivatives?

The synthesis typically involves substitution reactions on anthraquinone scaffolds. For example, thioether derivatives can be synthesized by reacting 1,5-dichloroanthraquinone with thiols (e.g., dodecanethiol) under controlled conditions to introduce sulfur-containing groups at specific positions . Optimization of reaction parameters, such as temperature, solvent polarity, and catalyst use (e.g., AlCl₃ for Friedel-Crafts reactions), is critical for yield improvement. Characterization often employs NMR, FT-IR, and HPLC-UV to verify purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the anthraquinone core, with absorption peaks influenced by substituents (e.g., amino/hydroxy groups shift λmax).

- NMR (¹H/¹³C) : Resolves substituent positions and hydrogen bonding patterns, particularly for amino and hydroxyl protons.

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure and intermolecular interactions in crystalline forms .

Q. How can solubility challenges be addressed in experimental studies?

Solubility in nonpolar solvents can be enhanced by introducing electron-donating groups (e.g., methylamino) or polar substituents (e.g., sulfonic acids). Computational studies suggest that oxy-methyl dioxolane groups improve solvation free energies in nonaqueous media . Alternatively, micellar encapsulation or co-solvent systems (e.g., DMSO/water mixtures) are empirically effective .

Advanced Research Questions

Q. How do substituents influence the redox behavior of this compound in energy storage applications?

Density functional theory (DFT) studies reveal that electron-donating groups (e.g., -NH2, -OCH3) increase reduction potentials by stabilizing the dianion state, while electron-withdrawing groups (e.g., -NO2) enhance oxidative stability. For instance, methylation of the anthraquinone scaffold can shift the reduction window by ~0.4 V. Lithium ion pairing further modulates redox activity via Lewis acid-base interactions . Experimental validation using cyclic voltammetry in aprotic solvents (e.g., acetonitrile) is recommended .

Q. What computational strategies are used to predict its binding affinity to cancer-related target proteins?

Computer-aided drug design (CADD) tools, such as molecular docking (AutoDock, Glide) and molecular dynamics simulations, predict interactions with targets like topoisomerase II or DNA G-quadruplexes. Virtual screening of anthraquinone derivatives against cancer-related protein databases (e.g., PDB) identifies potential binding modes, with scoring functions (e.g., MM-GBSA) quantifying affinity. Validation via in vitro assays (e.g., fluorescence quenching, SPR) is essential .

Q. How can quantum interference effects be investigated in molecular junctions containing this compound?

Break-junction techniques (STM or mechanically controlled junctions) measure single-molecule conductance. Destructive quantum interference (DQI) is observed in anthraquinone derivatives due to cross-conjugated π-systems, resulting in ultra-low conductance states. Temperature-dependent I-V curves and transition voltage spectroscopy (TVS) differentiate coherent transport mechanisms .

Q. What novel mechanisms explain its anticancer activity beyond apoptosis?

Recent studies highlight paraptosis (vacuolation of endoplasmic reticulum) and autophagy (LC3-II upregulation) as non-canonical pathways. Mechanistic studies involve:

Q. How does the compound’s electronic structure affect its performance in optoelectronic materials?

Frontier molecular orbital analysis (HOMO/LUMO energies) predicts charge transport properties. Substituents like methylamino lower the LUMO energy, enhancing electron affinity for n-type semiconductor applications. Time-resolved fluorescence spectroscopy measures exciton lifetimes, while DFT-MD simulations model charge-carrier mobility in thin films .

Methodological Notes

- Contradictions in Data : Computational predictions of redox potentials (DFT) may deviate from experimental values due to solvent effects or incomplete basis sets. Cross-validation with experimental cyclic voltammetry is advised .

- Advanced Characterization : For electronic applications, angle-resolved photoemission spectroscopy (ARPES) or conductive AFM can resolve band structures and nanoscale conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.